[13C]-9-Methylfluorene-9-carbonyl chloride
Overview
Description
[13C]-9-Methylfluorene-9-carbonyl chloride is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Biological Activity
[13C]-9-Methylfluorene-9-carbonyl chloride, also known as COgen, is an organic compound with significant applications in synthetic organic chemistry. Its primary role is as a source of carbon monoxide (CO), particularly in palladium-catalyzed carbonylation reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11ClO
- CAS Number : 82102-37-2
- Molecular Weight : 252.7 g/mol
This compound operates primarily as a carbon monoxide precursor in chemical reactions. Upon exposure to suitable conditions, it releases CO, which can participate in various biochemical pathways, particularly in the formation of carbonyl-containing compounds such as ketones and amides.
Biochemical Pathways
- Carbonylation Reactions : The compound facilitates the synthesis of bioactive molecules by participating in carbonylation processes, which are crucial for the production of pharmaceuticals and agrochemicals.
- Cellular Effects : While specific cellular effects of this compound are not extensively documented, its role in synthesizing bioactive molecules suggests potential influences on cell signaling pathways and metabolic processes.
Synthesis and Applications
The synthesis of this compound typically involves the carbonylation of 9-methylfluorene using CO in the presence of a palladium catalyst. This compound is particularly valued for its stability and ease of handling, making it a preferred choice for synthetic applications.
Case Studies
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Visible-Light Mediated Reactions : Recent studies have demonstrated the effectiveness of this compound in visible-light-enabled aminocarbonylation reactions. For instance, cyclohexyl iodide was reacted with morpholine under palladium catalysis, yielding significant product quantities when using COgen as a CO source .
Reaction Parameters Yield (%) Morpholine (3 equiv) 64 Increased reaction volume 70 Reaction on a larger scale 38 - Labeling Studies : The compound is also utilized in isotopic labeling studies where its stable release of carbon monoxide aids in tracking chemical processes and metabolic pathways within biological systems .
Toxicological Profile
While this compound is classified as an irritant, specific toxicological data regarding its biological activity remains limited. Further research is necessary to fully understand its safety profile and potential biological impacts.
Properties
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3/i14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UJKGMGNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733867 | |
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072315-89-9 | |
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.